

Propionyl Bromide: A Technical Guide for Synthetic Applications

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Compound of Interest

Compound Name: Propionyl bromide

CAS No.: 598-22-1

Cat. No.: B1346559

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Propionyl bromide (CAS No: 598-22-1), also known as propanoyl bromide, is a highly reactive acyl bromide widely utilized in organic synthesis as a propionylating agent. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries for the introduction of a propionyl group ($\text{CH}_3\text{CH}_2\text{CO}-$) into various molecular scaffolds. This document provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for a common synthetic application, and a visual representation of a key reaction mechanism.

Core Properties of Propionyl Bromide

Propionyl bromide is a colorless to pale yellow, fuming liquid with a pungent odor.^{[1][2]} Due to its high reactivity, particularly with water and other nucleophiles, it must be handled with appropriate safety precautions in a well-ventilated fume hood.^{[1][3]}

Quantitative Data Summary

The physical and chemical properties of **propionyl bromide** are summarized in the table below for easy reference and comparison.

| Property | Value | References |
|------------------|--|--------------|
| Chemical Formula | C ₃ H ₅ BrO | [2][4][5][6] |
| Molecular Weight | 136.98 g/mol | [2][4][6] |
| Density | 1.521 g/mL at 25 °C | |
| Boiling Point | 103-105 °C | [4] |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Refractive Index | n ₂₀ /D 1.455 | |
| Solubility | Soluble in ether. Reacts violently with water and alcohol. | [3][4][7] |

Synthetic Applications and Experimental Protocols

Propionyl bromide is a key reagent in acylation reactions, including the formation of amides, esters, and ketones.[1][8] Its reactivity makes it a more potent acylating agent than the corresponding propionyl chloride in many instances.[9]

Experimental Protocol: Acylation of a Primary Amine to Synthesize N-Propionyl Amide

This protocol details a general procedure for the synthesis of an N-substituted propionamide from a primary amine using **propionyl bromide**. This reaction is fundamental in the synthesis of various pharmaceutical compounds.

Materials:

- Primary amine (1.0 equivalent)
- **Propionyl bromide** (1.1 equivalents)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

- Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) (1.2 equivalents)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the anhydrous aprotic solvent.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath.
- **Addition of Propionyl Bromide:** Slowly add **propionyl bromide** (1.1 eq.) dropwise to the stirred reaction mixture. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:**
 - Quench the reaction by slowly adding water or a saturated aqueous NaHCO_3 solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
 - Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
 - Dry the combined organic layer over anhydrous MgSO_4 or Na_2SO_4 .

- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-propionyl amide. The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Reaction: Amide Bond Formation

The following diagram illustrates the logical workflow for the acylation of a primary amine with **propionyl bromide**, as described in the experimental protocol.



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Caption: Workflow for the synthesis of N-propionyl amide via acylation of a primary amine.

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